Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a quinoline moiety, which is known for its biological activity, coupled with a piperidine sulfonamide group that enhances its pharmacological properties.
Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate belongs to the class of sulfonamide derivatives and is categorized as a synthetic cannabinoid receptor agonist. Its structure includes a quinoline ring, a benzoate group, and a sulfonamide linkage, making it a compound of interest in both pharmacological research and synthetic organic chemistry .
The synthesis of Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate typically involves the following steps:
The reaction proceeds via the formation of an amide bond between the quinolin-8-ol and the sulfonamide derivative. Following the initial reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .
Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate has a complex molecular structure characterized by:
The molecular formula for Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The compound exhibits specific physical properties such as melting point and solubility characteristics that are crucial for its application in research .
Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate can undergo several types of chemical reactions:
The conditions for these reactions vary depending on the reagents used:
The mechanism of action of Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate primarily involves its interaction with specific enzymes and receptors within biological systems.
Upon administration, the compound binds to active sites on target enzymes, inhibiting their function and thereby modulating biochemical pathways associated with various diseases. Additionally, it may interact with cell surface receptors, influencing cellular signaling processes.
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties due to its ability to inhibit certain enzyme activities related to tumor growth and inflammation .
Quinolin-8-yil 4-methyl-3-(piperidin-1-sulfonyl)benzoate has notable physical properties:
The chemical properties include:
Relevant data regarding these properties can be found in material safety data sheets (MSDS) and chemical databases .
Quinolin-8-yil 4-methyl-3-(piperidin-1-sulfonyl)benzoate has diverse applications across various scientific fields:
The synthesis of quinoline-sulfonamide hybrids like quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (CAS 312606-87-4) employs sequential functionalization strategies. A representative approach involves three discrete stages: quinoline core formation, sulfonamide installation, and ester coupling [3]. Modern methodologies leverage oxidative annulation techniques using catalytic systems such as Cp*Co(III) or ruthenium complexes, enabling efficient construction of the quinoline scaffold under mild conditions [2] [10]. The sulfonylation step typically involves reacting 4-methyl-3-(chlorosulfonyl)benzoic acid derivatives with piperidine, requiring precise temperature control (-10°C to 0°C) to minimize di-sulfonation byproducts [7].
Recent advances incorporate molecular hybridization principles, where quinoline and sulfonamide pharmacophores are synthesized separately before conjugation. This strategy allows independent optimization of each domain: the quinoline ring can be diversified at C6 with hydrophilic pyridyl or lipophilic phenyl groups, while the piperidine sulfonamide moiety maintains consistent hydrogen-bonding capabilities [3]. C–H bond functionalization techniques have emerged as transformative tools for late-stage diversification, enabling direct modification of pre-assembled quinoline-sulfonamide frameworks without requiring pre-functionalized starting materials [10].
Table 1: Comparative Synthetic Strategies for Quinoline-Sulfonamide Hybrids
Strategy | Key Steps | Yield Range | Functional Group Tolerance |
---|---|---|---|
Sequential Functionalization | 1. Quinoline synthesis2. Sulfonylation3. Esterification | 35-48% | Moderate (sensitive to strong oxidants) |
Molecular Hybridization | 1. Separate quinoline/sulfonamide synthesis2. Coupling via ester linkage | 42-55% | High (enables diverse R groups) |
Late-Stage C–H Activation | 1. Core scaffold assembly2. Direct C–H functionalization | 28-40% | Limited by directing group requirements |
The critical esterification step linking 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid and 8-hydroxyquinoline demands specialized coupling protocols due to steric hindrance from the ortho-disubstituted benzoate system. Dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) systems demonstrate superior efficacy for this conjugation, operating via a two-stage mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate, while DMAP acts as a nucleophilic catalyst that forms a highly reactive acylpyridinium species [6]. This is particularly crucial given the electron-withdrawing nature of the sulfonamide group, which reduces nucleophilicity at the carbonyl carbon.
Solvent optimization studies reveal that anhydrous dichloromethane provides optimal balance between reagent solubility and reaction rate, with typical reaction times of 12-16 hours at 25°C. The molar ratio optimization shows 1.2:1:0.2 (acid:DCC:DMAP) minimizes racemization while achieving >95% conversion. Post-coupling, precipitated dicyclohexylurea is removed by filtration, but residual DCU contamination necessitates subsequent silica gel chromatography using ethyl acetate/hexane gradients (20-50% EtOAc) . Alternative agents like EDC·HCl with HOAt demonstrate comparable efficiency but introduce challenges with aqueous workup due to the compound's sensitivity to hydrolysis.
Quinolin-8-yl esters exhibit significant susceptibility to transesterification artifacts during sample processing, particularly when alcohols (MeOH, EtOH, iPrOH) are used as extraction solvents or HPLC mobile phase components. Under acidic conditions, transesterification proceeds via a PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), where the carbonyl oxygen is first protonated, followed by nucleophilic attack by the solvent alcohol [6]. Basic conditions trigger even more rapid artifacts via nucleophilic acyl substitution, where alkoxide ions directly attack the ester carbonyl.
Chromatographic analysis reveals that using methanol-containing mobile phases generates detectable methyl ester byproducts (2-7% peak area) within 4 hours at room temperature. This artifact formation is minimized by: (1) using acetonitrile/water gradients with 0.1% formic acid instead of alcoholic modifiers; (2) maintaining sample temperatures below 4°C during analysis; and (3) employing acidified extraction protocols (pH 4.5 phosphate buffer) [7]. Intramolecular transesterification can also occur if hydroxyl groups are present in the molecule, potentially forming lactones, though this is less relevant for the target compound due to absence of proximal hydroxyls.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1